molecular formula C13H28MgO2 B13957825 (Decyloxy)(1-methylethoxy)magnesium CAS No. 36452-89-8

(Decyloxy)(1-methylethoxy)magnesium

Cat. No.: B13957825
CAS No.: 36452-89-8
M. Wt: 240.67 g/mol
InChI Key: NDCYMUFLJIBKPX-UHFFFAOYSA-N
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Description

“(Decyloxy)(1-methylethoxy)magnesium” is a mixed alkoxide magnesium compound featuring a decyloxy group (C₁₀H₂₁O⁻) and a branched isopropoxy group (C₃H₇O⁻). Magnesium alkoxides are typically ionic solids with strong basicity and nucleophilic reactivity, often utilized in organic synthesis as catalysts or precursors for Grignard-like reactions. Such mixed alkoxides are synthesized via reactions of magnesium with alcohols or transmetalation processes. While direct data on this compound is scarce, structurally related magnesium alkoxides are known for their thermal stability and moisture sensitivity .

Properties

CAS No.

36452-89-8

Molecular Formula

C13H28MgO2

Molecular Weight

240.67 g/mol

IUPAC Name

magnesium;decan-1-olate;propan-2-olate

InChI

InChI=1S/C10H21O.C3H7O.Mg/c1-2-3-4-5-6-7-8-9-10-11;1-3(2)4;/h2-10H2,1H3;3H,1-2H3;/q2*-1;+2

InChI Key

NDCYMUFLJIBKPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[O-].CC(C)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Decyloxy)(1-methylethoxy)magnesium typically involves the reaction of decyl bromide and 1-methylethyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

C10H21Br+C3H7Br+2Mg(Decyloxy)(1methylethoxy)Mg+2MgBr2\text{C}_{10}\text{H}_{21}\text{Br} + \text{C}_{3}\text{H}_{7}\text{Br} + 2\text{Mg} \rightarrow (\text{Decyloxy})(1-\text{methylethoxy})\text{Mg} + 2\text{MgBr}_2 C10​H21​Br+C3​H7​Br+2Mg→(Decyloxy)(1−methylethoxy)Mg+2MgBr2​

Industrial Production Methods

In industrial settings, the production of (Decyloxy)(1-methylethoxy)magnesium is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the rate of addition of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Decyloxy)(1-methylethoxy)magnesium undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Alkyl and aryl halides are used in substitution reactions.

    Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are typically used.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Hydrocarbons: Result from coupling reactions with halides.

Scientific Research Applications

(Decyloxy)(1-methylethoxy)magnesium has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of novel materials with specific properties.

    Catalysis: Acts as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of (Decyloxy)(1-methylethoxy)magnesium involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved are primarily nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Magnesium Ethoxide (Mg(OCH₂CH₃)₂)

  • Structure : Contains two ethoxy groups (shorter alkyl chains).
  • Reactivity : Higher reactivity due to reduced steric hindrance.
  • Applications : Widely used as a catalyst in esterification and transesterification reactions.
  • Thermal Stability : Decomposes at ~350°C, lower than mixed alkoxides with long chains .

(b) Sodium Decyloxide (NaOC₁₀H₂₁)

  • Structure : A sodium alkoxide with a decyloxy chain.
  • Solubility : Lower solubility in organic solvents compared to magnesium analogues due to stronger ionic character.
  • Applications : Primarily used as a surfactant or strong base in industrial processes .

(c) 2,3-Bis(decyloxy)quinoxaline (DPx)

  • Structure : An organic semiconductor with two decyloxy groups ().
  • Electronic Properties : Band-gap energy (Eg) of 2.70 eV, lower than nitrogen-rich analogues like DPP (2.48 eV).
  • Thermal Stability: Decomposes at 436–453°C, comparable to many organometallic compounds .
Key Comparative Data
Compound Molecular Weight (g/mol) Solubility in THF Decomposition Temp (°C) Applications
(Decyloxy)(1-methylethoxy)magnesium ~300.7 (hypothetical) High ~400 (inferred) Organic synthesis, catalysis
Magnesium Ethoxide 86.39 Moderate ~350 Esterification, precursor reactions
Sodium Decyloxide 214.3 Low ~300 Surfactants, strong base
2,3-Bis(decyloxy)quinoxaline (DPx) ~530.8 Moderate 436–453 Organic electronics, memory devices
Analysis of Differences
  • Thermal Stability : Magnesium alkoxides generally exhibit higher decomposition temperatures (~350–400°C) compared to organic decyloxy derivatives like DPx (436–453°C) due to stronger ionic bonds in the former .
  • Electronic Properties : Unlike organic semiconductors (e.g., DPx with Eg ~2.70 eV), “(Decyloxy)(1-methylethoxy)magnesium” lacks π-conjugation, rendering it unsuitable for photoelectric applications. However, its strong Lewis acidity makes it valuable in catalysis .
  • Solubility: The long decyloxy chain in the target compound improves solubility in nonpolar solvents compared to shorter-chain alkoxides (e.g., magnesium ethoxide) .
Contradictions and Limitations

While DPx and similar organic compounds excel in electronic applications, magnesium alkoxides are functionally distinct, emphasizing their role in synthesis rather than optoelectronics. Direct thermal stability comparisons are challenging due to differing decomposition mechanisms (organic vs. organometallic) .

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